1-(Furan-3-yl)-2-methylpropan-2-ol
Overview
Description
“1-(Furan-3-yl)-2-methylpropan-2-ol” is a compound that contains a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds is a well-studied area in organic chemistry. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a furan ring attached to a 2-methylpropan-2-ol group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including cycloaddition and cycloisomerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A novel series of compounds involving 1-(furan-2-yl) derivatives were synthesized and evaluated for antidepressant and antianxiety activities. These compounds, which include 1-(furan-3-yl)-2-methylpropan-2-ol derivatives, demonstrated significant behavioral effects in animal models (Kumar et al., 2017).
Catalytic Applications in Organic Synthesis
- This compound derivatives have been utilized in Cu(I)/L-proline-catalyzed coupling and cyclization reactions. This process is significant for synthesizing polysubstituted furans, which are key components in various bioactive natural products and pharmaceutical substances (Wang et al., 2010).
Involvement in Stereoselective Synthesis
- The compound has been used in the stereoselective synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, highlighting its role in facilitating specific and controlled chemical transformations (Zhang et al., 2007).
Role in Oxidative Furan Dearomatization
- Research has focused on transforming this compound derivatives via oxidative dearomatization. This process is crucial for generating diverse organic compounds with potential applications in pharmaceuticals and materials science (Shcherbakov et al., 2021).
Application in Biofuel Production
- The compound has been explored for its potential in biofuel production, specifically in the synthesis of 2-methylpropan-1-ol, a leading candidate biofuel. This research demonstrates the compound's relevance in sustainable energy solutions (Bastian et al., 2011).
Utility in Synthesizing Furan Derivatives
- This compound derivatives are instrumental in the direct palladium iodide catalyzed oxidative carbonylation to create valuable furan-3-carboxylic esters, demonstrating their versatility in organic synthesis (Gabriele et al., 2012).
Involvement in Central Nervous System Research
- Derivatives of the compound have been synthesized and tested for their effects on the central nervous system in animal models, revealing potential therapeutic applications (Siwek et al., 2008).
Role in Constructing Complex Organic Molecules
- The compound aids in the synthesis of diversely substituted 2-(furan-3-yl)acetates, further highlighting its utility in creating complex organic molecules for various applications (He et al., 2015).
Future Directions
Properties
IUPAC Name |
1-(furan-3-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUHZOFKVWJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=COC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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